molecular formula C10H14ClN5O4 B12063604 Adenosinehydrochloride

Adenosinehydrochloride

Cat. No.: B12063604
M. Wt: 303.70 g/mol
InChI Key: YFJCRJZTDYDCRZ-UHFFFAOYSA-N
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Description

Adenosinehydrochloride is a compound derived from adenosine, a nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is composed of adenine attached to a ribose sugar molecule. This compound is often used in scientific research and medical applications due to its significant physiological effects, particularly in the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosinehydrochloride can be synthesized through the reaction of adenosine with hydrochloric acid. The process involves dissolving adenosine in water and then adding hydrochloric acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar principles as the laboratory methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration. The industrial production also ensures compliance with regulatory standards for pharmaceutical and research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Adenosinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Adenosinehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Adenosinehydrochloride exerts its effects primarily through the activation of adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including the regulation of heart rate, vasodilation, and anti-inflammatory responses. The activation of these receptors leads to the modulation of cyclic adenosine monophosphate (cAMP) levels, which in turn affects cellular signaling pathways .

Comparison with Similar Compounds

Adenosinehydrochloride is unique due to its specific interaction with adenosine receptors and its physiological effects. Similar compounds include:

These compounds share structural similarities but differ in their specific functions and applications.

Properties

Molecular Formula

C10H14ClN5O4

Molecular Weight

303.70 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H13N5O4.ClH/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H

InChI Key

YFJCRJZTDYDCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl

Origin of Product

United States

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